
2-Methoxypent-4-ynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-pent-4-ynal is an organic compound with the molecular formula C6H8O2. It is characterized by the presence of a methoxy group (-OCH3) attached to a pent-4-ynal backbone, which includes an aldehyde group (-CHO) and a triple bond between the fourth and fifth carbon atoms. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-pent-4-ynal can be achieved through several methods. One common approach involves the reaction of 4-pentyn-1-ol with methanol in the presence of an acid catalyst. This reaction proceeds via the formation of an intermediate, which is then oxidized to yield the desired aldehyde.
Another method involves the use of 4-penten-2-ynal as a starting material. This compound can be synthesized through a short process with high yield, involving the transformation of singly bound oxygen functional groups to carbonyl groups .
Industrial Production Methods
Industrial production of 2-Methoxy-pent-4-ynal typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-pent-4-ynal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxy-pent-4-ynal has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique reactivity and functional groups.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-pent-4-ynal involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its aldehyde group is particularly reactive, allowing it to form covalent bonds with amino acids in proteins, potentially altering their function. Additionally, the methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-pent-3-ynal
- 2-Methoxy-but-3-ynal
- 2-Methoxy-hex-4-ynal
Uniqueness
2-Methoxy-pent-4-ynal is unique due to its specific combination of functional groups and the position of the triple bond. This structure imparts distinct reactivity and properties compared to similar compounds. For example, the presence of the methoxy group at the second carbon and the triple bond between the fourth and fifth carbons make it particularly suitable for certain synthetic applications and biological studies .
Properties
Molecular Formula |
C6H8O2 |
|---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
2-methoxypent-4-ynal |
InChI |
InChI=1S/C6H8O2/c1-3-4-6(5-7)8-2/h1,5-6H,4H2,2H3 |
InChI Key |
YIDQIDDFFJBQRI-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC#C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



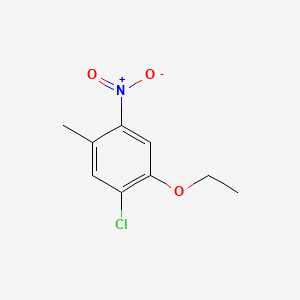
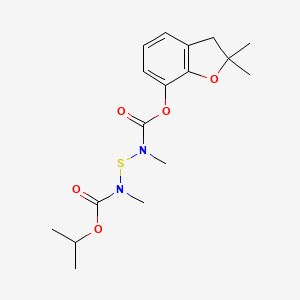
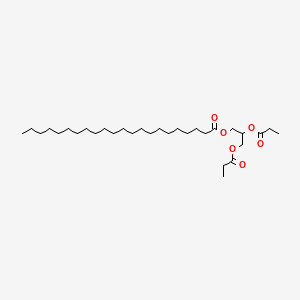
![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13772249.png)

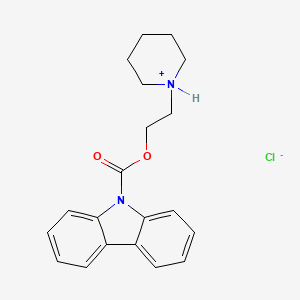
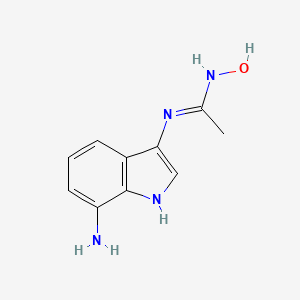
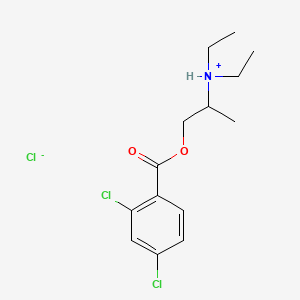

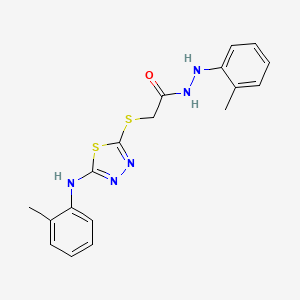
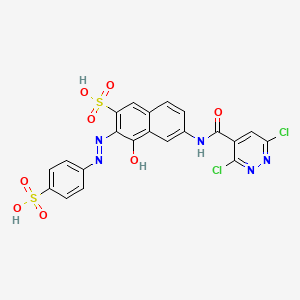
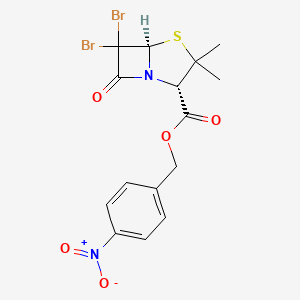
![Trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane](/img/structure/B13772304.png)
